molecular formula C12H5Cl4F B14152669 1,1'-Biphenyl, 2,3,4,5-tetrachloro-4'-fluoro- CAS No. 82845-24-7

1,1'-Biphenyl, 2,3,4,5-tetrachloro-4'-fluoro-

Cat. No.: B14152669
CAS No.: 82845-24-7
M. Wt: 310.0 g/mol
InChI Key: ZXANWNWURWZEKQ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- is a polychlorinated biphenyl (PCB) derivative. It is a synthetic organic compound characterized by the presence of four chlorine atoms and one fluorine atom attached to the biphenyl structure. This compound is part of a larger group of chemicals known for their stability and resistance to environmental degradation .

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- typically involves the chlorination and fluorination of biphenyl. The process can be carried out through various methods, including:

    Direct Chlorination and Fluorination: Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form biphenyl derivatives with fewer halogen atoms.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- involves its interaction with biological molecules and pathways:

    Molecular Targets: The compound can bind to and disrupt the function of various proteins and enzymes.

    Pathways Involved: The activation of AhR by the compound can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,3,4,5-tetrachloro-4’-fluoro- can be compared with other similar compounds:

Properties

CAS No.

82845-24-7

Molecular Formula

C12H5Cl4F

Molecular Weight

310.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H5Cl4F/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5H

InChI Key

ZXANWNWURWZEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)F

Origin of Product

United States

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